![molecular formula C14H14O2S B12598253 2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl CAS No. 632339-04-9](/img/structure/B12598253.png)
2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl
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Overview
Description
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methanesulfonyl group attached to one of the phenyl rings and a methyl group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the methanesulfonyl group can yield sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Methanesulfonic anhydride: Another related compound used in similar chemical reactions.
Uniqueness
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a methanesulfonyl group and a methyl group on the biphenyl scaffold allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts.
Biological Activity
2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl backbone with a methanesulfonyl group at one end and a methyl group at the para position. This unique structure contributes to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle.
Table 1: Anticancer Efficacy of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.501 | Induction of apoptosis |
A549 | 0.750 | Cell cycle arrest in G2/M phase |
HeLa | 0.600 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-α | 75% | 10 |
IL-6 | 65% | 10 |
COX-2 | 80% | 5 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes like COX-2, which are involved in the inflammatory response.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Disruption : The compound affects the progression of the cell cycle, particularly causing arrest in the G2/M phase.
Case Study 1: Antitumor Efficacy
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls, indicating the compound's effectiveness as an anticancer agent.
Case Study 2: Anti-inflammatory Response
In an animal model of inflammation, administration of the compound significantly reduced swelling and pain associated with induced arthritis. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.
Properties
CAS No. |
632339-04-9 |
---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)17(2,15)16/h3-10H,1-2H3 |
InChI Key |
DHPHOHKKJZFVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C |
Origin of Product |
United States |
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